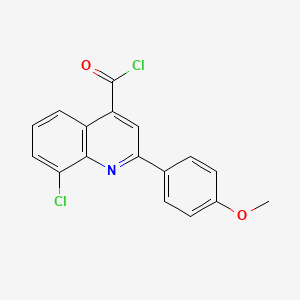

8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

Beschreibung

Structural Elucidation and Molecular Characterization of 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl Chloride

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 8-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name reflects its complex substitution pattern, beginning with the quinoline core numbering system where the nitrogen atom occupies position 1. The 8-chloro designation indicates chlorine substitution at the 8-position of the quinoline ring system, while the 2-(4-methoxyphenyl) component describes the phenyl ring bearing a methoxy group in the para position, attached to the quinoline at position 2. The carbonyl chloride functionality at position 4 completes the systematic name, representing the most reactive site within the molecular framework.

The compound has been assigned the Chemical Abstracts Service registry number 1160263-65-9, which serves as a unique identifier in chemical databases worldwide. Alternative systematic designations include the descriptor 4-quinolinecarbonyl chloride, 8-chloro-2-(4-methoxyphenyl)-, which emphasizes the quinoline core structure. The Beilstein registry identifier MFCD03422829 provides additional cataloging within specialized chemical information systems. Multiple database entries confirm the compound's molecular formula as C17H11Cl2NO2, establishing the precise elemental composition and molecular connectivity.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Single-crystal X-ray diffraction represents the gold standard for determining precise molecular geometries and intermolecular interactions in crystalline materials. The technique relies on the constructive interference of monochromatic X-rays with crystalline lattices, following Bragg's Law to generate diffraction patterns that can be mathematically transformed into electron density maps. For quinoline derivatives like 8-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride, crystallographic analysis reveals critical information about bond lengths, bond angles, and the relative spatial arrangements of functional groups that influence chemical reactivity and intermolecular recognition processes.

The three-dimensional conformational analysis of this compound would be expected to show characteristic features common to substituted quinoline systems. The quinoline ring system typically adopts a planar conformation, with the fused benzene and pyridine rings maintaining coplanarity to maximize aromatic stabilization. The 4-methoxyphenyl substituent at position 2 likely exhibits some degree of rotational freedom around the carbon-carbon bond connecting it to the quinoline core, with the preferred conformation influenced by steric interactions and potential π-π stacking effects between the aromatic systems.

Crystallographic data collection would involve mounting a suitable single crystal of 8-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride on a diffractometer equipped with an appropriate X-ray source, commonly molybdenum Kalpha radiation with a wavelength of 0.7107 Angstroms. The diffraction pattern analysis would provide unit cell parameters, space group determination, and ultimately enable structure solution through direct methods or molecular replacement techniques. Refinement procedures using least-squares methods would yield precise atomic coordinates, thermal parameters, and geometric parameters including bond distances and angles.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 8-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum would exhibit characteristic signals reflecting the compound's aromatic hydrogen environments and the methoxy group protons. The quinoline ring system typically generates complex multipicity patterns in the aromatic region between 7-9 parts per million, with the electron-withdrawing effects of both chlorine substituents and the carbonyl chloride group influencing chemical shift positions.

The 4-methoxyphenyl substituent would contribute four aromatic proton signals, appearing as two distinct doublets in the aromatic region due to the para-disubstitution pattern. The methoxy group would manifest as a characteristic singlet at approximately 3.8-4.0 parts per million, integrating for three protons. The quinoline protons would exhibit distinctive chemical shifts reflecting their specific electronic environments, with protons adjacent to the nitrogen atom typically appearing more downfield due to the heteroatom's electron-withdrawing influence.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, revealing the carbonyl carbon of the acid chloride functionality at approximately 160-170 parts per million, characteristic of acyl chloride carbonyls. The aromatic carbons would appear in the 120-140 parts per million region, with quaternary carbons generally showing lower intensity due to longer relaxation times. The methoxy carbon would appear at approximately 55 parts per million, providing definitive confirmation of this functional group's presence.

Infrared and Raman Spectral Signatures

Infrared spectroscopy offers valuable functional group identification for 8-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride, with the carbonyl chloride functionality providing a particularly diagnostic absorption band. Acyl chlorides typically exhibit characteristic carbonyl stretching vibrations at frequencies higher than those observed for other carbonyl-containing compounds, generally appearing in the 1790-1815 wavenumbers region due to the electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon.

The aromatic carbon-carbon stretching vibrations would manifest in the 1450-1600 wavenumbers region, with multiple bands reflecting the various aromatic ring systems present in the molecule. The carbon-hydrogen stretching vibrations of the aromatic protons would appear in the 3000-3100 wavenumbers region, while the aliphatic carbon-hydrogen stretches of the methoxy group would be observed at slightly lower frequencies around 2800-3000 wavenumbers. The carbon-oxygen stretching vibration of the methoxy group would contribute to the complex absorption pattern in the 1000-1300 wavenumbers fingerprint region.

Raman spectroscopy would provide complementary vibrational information, particularly useful for studying the aromatic ring breathing modes and symmetric stretching vibrations that may be weak or absent in the infrared spectrum. The quinoline ring system would exhibit characteristic Raman-active modes associated with the fused ring structure, while the substitution pattern would influence the precise frequencies and intensities of these vibrational modes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns for 8-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride. The molecular ion peak would appear at mass-to-charge ratio 332, corresponding to the calculated molecular weight of 332.2 g/mol. The presence of two chlorine atoms would generate a characteristic isotope pattern, with the molecular ion cluster showing peaks at mass-to-charge ratios 332, 334, and 336, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

Electron impact ionization would be expected to induce several characteristic fragmentation pathways. The carbonyl chloride functionality represents a particularly labile site, likely undergoing loss of chlorine radical or hydrogen chloride to generate fragment ions at mass-to-charge ratios 297 and 296, respectively. The 4-methoxyphenyl substituent might undergo cleavage from the quinoline core, potentially generating fragments corresponding to the quinoline portion of the molecule. Alternatively, the methoxy group could be lost as a methyl radical, producing a fragment ion at mass-to-charge ratio 317.

The quinoline ring system itself would likely remain intact during most fragmentation processes due to its aromatic stability, serving as a stable platform that retains much of the molecular framework. Secondary fragmentation of initial fragment ions would provide additional structural information, with the loss of small neutral molecules such as carbon monoxide or hydrogen chloride being common pathways for compounds containing these functional groups.

| Fragment Type | Expected Mass-to-Charge Ratio | Assignment |

|---|---|---|

| Molecular Ion | 332/334/336 | [M]+ with chlorine isotope pattern |

| Base Peak Candidate | 297 | [M-Cl]+ |

| Secondary Fragment | 296 | [M-HCl]+ |

| Methoxy Loss | 317 | [M-OCH3]+ |

Eigenschaften

IUPAC Name |

8-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2/c1-22-11-7-5-10(6-8-11)15-9-13(17(19)21)12-3-2-4-14(18)16(12)20-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCIVTXUFNHEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Gould–Jacob and Friedländer Reactions

The foundational methods for quinoline synthesis include the Gould–Jacob and Friedländer reactions, which are extensively used to generate quinoline derivatives with various substitutions at the 4-position.

Gould–Jacob Reaction : This involves the cyclization of 2-aminobenzaldehyde derivatives with β-ketoesters or related compounds, often under acidic or basic conditions, to form the quinoline core. Modifications allow for the introduction of specific substituents like chloro or methoxy groups at designated positions (Scheme 1).

Friedländer Reaction : This method condenses an ortho-aminobenzaldehyde with a carbonyl compound bearing an α-methylene group, producing quinoline derivatives after cyclization and dehydration. It is suitable for synthesizing 4-aryl quinolines, including those with methoxyphenyl groups, by selecting appropriate aldehyde or ketone precursors (Scheme 2).

Research Findings:

- The synthesis of 8-chloro-2-(4-methoxyphenyl)quinoline derivatives via Friedländer-type reactions has been reported, where substituted anilines and aldehydes are reacted under reflux conditions, often with acid catalysts, to construct the quinoline scaffold with desired substitutions.

Modern Synthetic Approaches and Variations

Multi-Component and Transition Metal-Catalyzed Methods

Recent advances have incorporated transition metal catalysis, ultrasound irradiation, and greener solvents to enhance efficiency and selectivity.

Transition Metal Catalysis : Palladium or copper-catalyzed coupling reactions, such as Suzuki or Sonogashira, facilitate the introduction of the 4-methoxyphenyl group onto the quinoline core. These methods often involve halogenated quinoline intermediates, such as 8-chloro derivatives, which undergo cross-coupling with phenylboronic acids or related reagents.

One-Pot Multi-Component Reactions : These involve the condensation of substituted anilines, aldehydes, and carbonyl compounds in a single vessel, often under microwave or ultrasonic irradiation, to streamline synthesis.

Chlorination and Functionalization

Synthesis of the Carbonyl Chloride Derivative

- The conversion of the quinoline-4-carboxylic acid to its acid chloride (carbonyl chloride) is typically performed using thionyl chloride (SOCl₂) under reflux. This step is vital for subsequent acylation reactions to produce the final compound.

Specific Synthesis Protocols for 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

| Step | Methodology | Conditions | Reagents | Key Notes |

|---|---|---|---|---|

| 1 | Construction of quinoline core | Reflux or microwave irradiation | Aniline derivatives, aldehydes, or ketones | Classical Friedländer or Gould–Jacob reactions |

| 2 | Introduction of 4-methoxyphenyl group | Suzuki coupling | Halogenated quinoline (e.g., 8-chloro), 4-methoxyphenylboronic acid | Catalyzed by Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| 3 | Chlorination at 8-position | Electrophilic substitution | N-chlorosuccinimide (NCS) or Cl₂ | Controlled temperature to prevent over-chlorination |

| 4 | Conversion to acyl chloride | Reflux with SOCl₂ | Thionyl chloride | Complete conversion to acid chloride for acylation |

| 5 | Final acylation | Reaction with suitable amines or alcohols | The acid chloride intermediate | Produces the target compound |

Research Findings and Data Summary

Efficiency and Yield : Multi-step syntheses involving Suzuki coupling and electrophilic chlorination typically yield moderate to high yields (50-85%) depending on conditions and purity of starting materials.

Reaction Monitoring : Thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) are employed to monitor reaction progress, especially during chlorination and acylation steps.

Recyclability and Green Chemistry : Recent studies emphasize the use of recyclable catalysts and greener solvents, such as ethanol or water, to improve sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.

Coupling Reactions: The methoxyphenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are utilized.

Major Products Formed:

- Substituted quinoline derivatives

- Quinoline N-oxide derivatives

- Dihydroquinoline derivatives

- Biaryl compounds

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Medicinal Chemistry

-

Synthetic Organic Chemistry

- It serves as an intermediate in the synthesis of more complex quinoline derivatives. The compound can participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions (e.g., Suzuki–Miyaura coupling), facilitating the formation of carbon–carbon bonds.

- Biological Studies

-

Industrial Applications

- The compound is used in developing materials with specific electronic and optical properties. Its unique structural characteristics allow for modifications that enhance performance in various industrial applications.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain pathogens . The presence of the chloro and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity towards its target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Quinoline-4-carbonyl chloride derivatives vary in substituent patterns, which influence their physical properties, reactivity, and applications. Below is a systematic comparison:

Substituent Position and Electronic Effects

8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

- Substituents: 8-Cl: Enhances electrophilicity and stabilizes the quinoline ring.

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-67-1)

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

Physical Properties and Spectral Data

Notes:

- Piperazine-containing analogs (e.g., C6) exhibit distinct ¹H NMR shifts due to the piperazine ring’s protons .

Acyl Chloride Reactivity

- The target compound undergoes nucleophilic substitution reactions (e.g., with amines, alcohols) to form amides or esters. Its reactivity is modulated by the electron-donating 4-methoxy group, which may slightly deactivate the carbonyl compared to chloro-substituted analogs .

- Example: Reaction with ethylenediamine yields bis-quinoloyl ethylenediamine derivatives (m.p. >300°C) .

Comparative Stability

- Electron-withdrawing substituents (e.g., 4-Cl on phenyl) enhance electrophilicity but may reduce storage stability due to moisture sensitivity. Methoxy groups improve solubility in polar solvents .

Biologische Aktivität

8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in drug development.

The molecular formula of 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is . The compound features a chloro substituent and a methoxy group on the phenyl ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride exhibits various biological activities, including:

- Enzyme Interactions : The compound interacts with multiple enzymes, leading to either inhibition or activation based on the specific context. Notably, it has been shown to influence protease activity, which is crucial for numerous cellular processes.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential for antibiotic development.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines, particularly in breast and cervical cancer models. Its mechanism may involve interference with cellular signaling pathways and gene expression modulation.

The mechanisms through which 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride exerts its effects include:

- Binding Interactions : The compound binds to specific biomolecules, altering their function. This binding can lead to changes in enzyme activity and gene expression.

- Cell Signaling Modulation : By affecting signaling pathways, the compound can influence cellular metabolism and growth.

- Inhibition of Dihydrofolate Reductase : Similar quinoline derivatives have been noted for their ability to inhibit dihydrofolate reductase, an essential enzyme for DNA synthesis in pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Modulates protease activity | |

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits growth in breast and cervical cancer cells | |

| Gene Expression | Alters expression related to cell growth |

Case Study: Anticancer Efficacy

A study evaluating the anticancer properties of 8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride demonstrated significant cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis was particularly noted in breast cancer models, where it exhibited a half-maximal inhibitory concentration (IC50) of approximately 20 µM.

Table 2: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 20 |

| Cervical Cancer | 25 |

| Bone Marrow Cancer | 30 |

Applications in Medicinal Chemistry

The compound is being explored for various applications:

- Drug Development : Its enzyme-inhibiting properties make it a candidate for developing new therapeutics targeting infectious diseases and cancer.

- Synthetic Organic Chemistry : It serves as a versatile intermediate in synthesizing more complex organic molecules.

Q & A

Q. What synthetic routes are commonly employed to prepare 8-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible route involves Friedel-Crafts acylation to construct the quinoline core, followed by chlorination at the 8-position and methoxy group introduction via nucleophilic aromatic substitution. For example, highlights 4-chloro-2-phenylquinoline synthesis via cyclization, suggesting analogous strategies for methoxyphenyl substitution . The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid (e.g., 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) under anhydrous conditions . Optimization includes monitoring reaction progress via HPLC and controlling temperature to minimize hydrolysis of the acyl chloride.

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and aromatic proton environments. Compare spectral data with structurally similar compounds like 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid ( ), adjusting for methoxy group chemical shifts (~δ 3.8 ppm for OCH₃) . Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₁₂Cl₂NO₃). For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves bond angles and torsion angles, critical for validating the quinoline scaffold .

Advanced Research Questions

Q. What experimental strategies mitigate hydrolysis of the carbonyl chloride group during synthesis or storage?

- Methodological Answer : Conduct reactions under strict anhydrous conditions (e.g., dry solvents, inert N₂/Ar atmosphere). Store the compound in sealed, desiccated containers at –20°C. emphasizes handling moisture-sensitive reagents with gloveboxes and drying tubes . For long-term stability, derivatize the acyl chloride into stable intermediates (e.g., amides) until needed. Monitor hydrolysis via FT-IR by tracking the disappearance of the C=O stretch (~1770 cm⁻¹) and emergence of carboxylic acid O–H (~2500-3500 cm⁻¹).

Q. How can researchers resolve contradictions in spectroscopic data when unexpected byproducts form?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous signals and identify regioisomers. For example, ’s crystallographic data on a tetrahydroquinoline derivative demonstrates how steric effects influence substituent positioning . LC-MS/MS can detect trace byproducts, while computational modeling (DFT calculations) predicts plausible reaction pathways and intermediates. Cross-reference with literature analogs (e.g., ’s PubChem data on chlorinated quinolines) to validate assignments .

Q. What catalytic systems are effective for introducing the 4-methoxyphenyl group at the quinoline 2-position?

- Methodological Answer : Palladium-catalyzed Suzuki-Miyaura coupling is ideal for aryl-aryl bond formation. Use Pd(PPh₃)₄ with a boronic ester derivative of 4-methoxyphenyl, as described in for pyridine-based couplings . Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and base (K₂CO₃ in DMF/H₂O). Monitor reaction progress via TLC and isolate intermediates (e.g., 2-bromo-8-chloroquinoline-4-carboxylic acid) for purity checks.

Experimental Design & Data Analysis

Q. How can reaction conditions be tailored to improve yield in the final acylation step?

- Methodological Answer : Employ Dean-Stark traps to remove HCl gas during acyl chloride formation, shifting equilibrium toward product. Use Schlenk techniques to exclude moisture. ’s protocols for handling acid chlorides recommend stoichiometric excess of SOCl₂ (1.5–2.0 eq) and reflux in dry toluene . Post-reaction, purify via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from dichloromethane/hexane.

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer : UPLC-PDA-MS with a C18 column (2.1 × 50 mm, 1.7 µm) achieves baseline separation of impurities. Compare retention times and UV spectra (λ = 254 nm) with standards. For halogenated byproducts, ICP-MS quantifies residual chloride ions. ’s ChemIDplus resources provide reference spectra for common quinoline derivatives .

Safety & Handling

Q. What safety protocols are critical when working with 8-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.